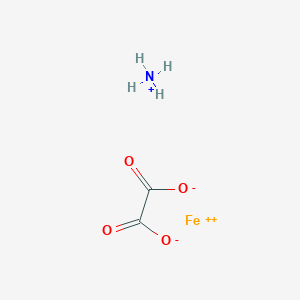

Oxalic acid, ammonium iron salt

Description

Historical Perspectives on Iron Oxalate (B1200264) Complexes in Chemical Research

The investigation of iron oxalate complexes dates back to early studies in photochemistry and the development of photographic processes. One of the most well-known applications was in the cyanotype or blueprint process, where the light sensitivity of ferric ammonium (B1175870) oxalate plays a crucial role. wikipedia.orgsciencemadness.org Exposure to light reduces the ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which then reacts to form the characteristic blue pigment, Prussian Blue. wikipedia.org This process highlighted the redox activity of the iron center within the oxalate complex.

Early research also focused on the synthesis and characterization of these compounds. For instance, methods were developed to prepare ferric ammonium oxalate by reacting ferric hydrate (B1144303) with oxalic acid and then neutralizing with ammonia (B1221849). sciencemadness.org These foundational studies laid the groundwork for understanding the structure and reactivity of these coordination compounds. Transition metal oxalate complexes, in general, have been a subject of scholarly interest due to the ability of the oxalate ligand to form stable chelate rings with metal ions. wikipedia.org

Contemporary Significance and Emerging Research Directions

In modern chemistry, ammonium iron oxalate complexes continue to be relevant in various fields. They are utilized as precursors for the synthesis of advanced materials, including iron oxides, diverse coordination polymers, and even superconducting salts. wikipedia.org For example, ammonium iron(III) oxalate trihydrate is used in the preparation of Langmuir-Blodgett magnetic thin films. fishersci.ca

Current research is exploring new applications for these compounds. Kinetic studies on the precipitation of ferrous oxalate from ferrous ammonium sulfate (B86663) and oxalic acid are being conducted to understand and control the formation of these materials, which have applications in various industrial processes. mdpi.comresearchgate.net Researchers are also investigating the magnetic properties of novel iron(III) oxalate complexes with different alkyl ammonium cations, revealing interesting magnetic behaviors such as antiferromagnetic interactions and spin canting. nih.gov Furthermore, the thermal decomposition of ammonium iron(III) oxalate is being studied as a method to produce complex oxides with specific properties. researchgate.net The ability of the oxalate ligand to form complexes with iron in unusual oxidation states, such as Fe(I), is also a subject of recent investigation. elsevierpure.com

Classification and Nomenclature of Ammonium Iron Oxalate Species

The classification and nomenclature of ammonium iron oxalate species can be complex due to the various possible stoichiometries and hydration states. The systematic naming follows the conventions of coordination chemistry.

A common and well-characterized example is ferric ammonium oxalate , also known as ammonium ferrioxalate (B100866) or triammonium (B15348185) trioxalatoferrate(III) . wikipedia.orgnih.gov Its chemical formula is often written as (NH₄)₃[Fe(C₂O₄)₃]·3H₂O for the trihydrate form. noaa.gov According to IUPAC nomenclature, it can be named triammonium tris(ethanedioato(2-)-O,O')ferrate(3-). nih.gov

Another related species is ferrous ammonium oxalate , which contains iron in the +2 oxidation state. The nomenclature for these compounds specifies the oxidation state of the iron atom. For example, a compound with the formula (NH₄)₂[Fe(C₂O₄)₂] would be named diammonium dioxalatoferrate(II).

The table below summarizes the nomenclature for some key ammonium iron oxalate species.

| Common Name | IUPAC Name | Chemical Formula |

| Ferric Ammonium Oxalate | triazanium;iron(3+);oxalate | C₆H₁₂FeN₃O₁₂ nih.gov |

| Ammonium iron(III) oxalate | azane;iron;oxalate | C₆H₉FeN₃O₁₂⁻⁶ nih.gov |

| Ammonium iron(III) oxalate trihydrate | triammonium hexaoxo-1,4,6,9,10,13-hexaoxa-5-ferraspiro[4.4⁵.4⁵]tridecane-5,5,5-tris(ylium) trihydrate | C₆H₁₈FeN₃O₁₅ fishersci.cathermofisher.com |

| Oxalic acid, ammonium iron salt | azanium;iron(2+);oxalate | C₂H₄FeNO₄⁺ nih.gov |

It is important to note that various synonyms and CAS numbers exist for these compounds, reflecting their historical usage and diverse applications. wikipedia.orgnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

55488-87-4 |

|---|---|

Molecular Formula |

C2H5FeNO4+3 |

Molecular Weight |

162.91 g/mol |

IUPAC Name |

azane;iron(3+);oxalic acid |

InChI |

InChI=1S/C2H2O4.Fe.H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H3/q;+3; |

InChI Key |

ZSRAFDCPHFEOTD-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+2] |

Canonical SMILES |

C(=O)(C(=O)O)O.N.[Fe+3] |

Other CAS No. |

55488-87-4 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques

Solution-Phase Synthesis Routes

Solution-phase synthesis is the most common approach for preparing ammonium (B1175870) iron oxalate (B1200264), offering good control over the reaction conditions and product characteristics. These methods typically involve the reaction of soluble iron salts with an oxalate source in an aqueous medium.

Precipitation from Aqueous Solutions

A primary method for synthesizing ammonium iron oxalate involves its precipitation from an aqueous solution. This is achieved by reacting an iron(III) salt with ammonium oxalate. For instance, ferric chloride can be reacted with ammonium oxalate in an aqueous solution. sciencemadness.orggoogle.com The resulting ammonium iron(III) oxalate, being soluble, is then typically precipitated by adding a solvent in which it is less soluble, such as ethanol (B145695). cerritos.educerritos.edu This change in the solvent polarity reduces the salt's solubility, leading to its crystallization and precipitation out of the solution. cerritos.educerritos.edu

Another approach involves the initial formation of ferric hydroxide. This is done by dissolving an iron salt and then adding ammonia (B1221849) to precipitate ferric hydroxide. After washing the precipitate, it is dissolved in an oxalic acid solution. The resulting solution is then neutralized with ammonia to yield ammonium iron oxalate, which can be recovered by evaporation. sciencemadness.org

Utilization of Ferrous Ammonium Sulfate (B86663) as Precursor

Ferrous ammonium sulfate is a widely used and stable precursor for the synthesis of iron oxalate compounds. cerritos.eduresearchgate.netuomustansiriyah.edu.iq The synthesis is a multi-step process that begins with the reaction of ferrous ammonium sulfate with oxalic acid in an aqueous solution. cerritos.eduuomustansiriyah.edu.iq This initial step results in the precipitation of ferrous oxalate, a yellow solid. cerritos.eduuomustansiriyah.edu.iq

The reaction can be represented as: Fe(NH₄)₂(SO₄)₂ + H₂C₂O₄ → FeC₂O₄(s) + (NH₄)₂SO₄ + H₂SO₄ holowiki.org

Following the formation of the ferrous oxalate precipitate, it is separated from the solution and then oxidized to the ferric state. cerritos.eduuomustansiriyah.edu.iq This oxidation is typically carried out using hydrogen peroxide in the presence of an oxalate source, such as potassium oxalate or additional oxalic acid. cerritos.eduuomustansiriyah.edu.iq The resulting ferric oxalate complex then reacts to form the final ammonium iron oxalate product.

A kinetic study on the precipitation of ferrous oxalate from ferrous ammonium sulfate and oxalic acid solutions showed that the precipitation rate increases with a higher initial concentration of ferrous ammonium sulfate. researchgate.netdntb.gov.ua However, the concentration of oxalic acid was found to not have a significant effect on the precipitation rate. researchgate.netdntb.gov.ua

Control of Reaction Parameters: pH and Concentration

The successful synthesis of ammonium iron oxalate is highly dependent on the careful control of reaction parameters, primarily pH and the concentration of reactants. The pH of the solution influences the formation and stability of the iron oxalate complex. For instance, in the synthesis starting from ferrous ammonium sulfate, the initial addition of sulfuric acid helps to dissolve the salt and maintain an acidic environment for the precipitation of ferrous oxalate. cerritos.eduholowiki.org The pH can also affect the crystallinity and properties of the final product. researchgate.net

Concentration of the reactants is another critical factor. Studies have shown that varying the concentration of ferrous ammonium sulfate directly impacts the rate of ferrous oxalate precipitation. researchgate.netmdpi.com Specifically, an increase in the initial concentration of ferrous ammonium sulfate leads to a faster formation of the ferrous oxalate precipitate. researchgate.netmdpi.com The table below, derived from a kinetic study, illustrates the effect of reactant concentrations on the precipitation of ferrous oxalate at a constant temperature of 25°C. mdpi.com

| Experiment | Ferrous Ammonium Sulfate (mmol/L) | Oxalic Acid (mmol/L) | Observed Precipitation Rate |

| 1 | 4 | 60 | Slower |

| 2 | 16 | 60 | Faster |

| 3 | 30 | 60 | Fastest |

This table is generated based on findings that the initial precipitation of ferrous oxalate occurred faster as the initial concentration of ferrous ammonium sulfate increased, while the oxalic acid concentration did not significantly affect the rate. researchgate.netdntb.gov.uamdpi.com

Temperature is also a key parameter to control, particularly during the oxidation step with hydrogen peroxide, where maintaining a temperature around 40°C is often recommended to prevent the decomposition of the peroxide. uomustansiriyah.edu.iq

Green Chemistry Principles in Ammonium Iron Oxalate Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, can be applied to the synthesis of ammonium iron oxalate. acs.orgnih.gov A key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org In the synthesis of ammonium iron oxalate, choosing a synthetic route that minimizes byproducts is a green approach.

Another green chemistry principle is the use of safer solvents and reaction conditions. nih.gov While some traditional methods may use organic solvents like ethanol for precipitation, exploring water-based systems or solvent-free methods aligns with green chemistry goals. cerritos.educerritos.edu For example, a synthesis route that avoids the use of strong acids or hazardous oxidizing agents where possible would be considered greener. The ideal synthesis would use non-toxic reagents, be energy-efficient, and generate minimal waste. nih.gov

Solid-State Synthesis Approaches

While less common than solution-phase methods, solid-state synthesis offers an alternative route to ammonium iron oxalate, often involving solvent-free or nearly solvent-free conditions.

Solid-State Ligand Exchange Reactions

Solid-state synthesis of ammonium iron oxalate can be achieved through mechanochemistry, which involves inducing reactions by mechanical energy, such as grinding or milling. nih.gov This approach can facilitate ligand exchange reactions in the solid state. In this context, a solid iron precursor could be ground with a solid ammonium oxalate source. The mechanical force provides the energy needed to break existing bonds and form the new iron-oxalate coordination complex, potentially reducing the need for solvents and simplifying the workup process. nih.gov This method aligns with green chemistry principles by minimizing solvent use and often proceeding at room temperature, thus saving energy. nih.gov

Mechanochemical Synthesis Strategies

Mechanochemical synthesis is an alternative to traditional solvent-based methods, relying on the input of mechanical energy, often through grinding or ball-milling, to initiate chemical reactions in the solid state. nih.gov This solvent-free approach is recognized for its sustainability, offering benefits such as reduced solvent waste, shorter reaction times, and potential scalability. nih.govutuvolter.fi

The process can be applied to the synthesis of iron-based metal-organic frameworks (MOFs), including those with oxalate and phosphate (B84403) components. nih.gov In a typical mechanochemical process, hydrated metal salts and other solid reactants are ground together. The mechanical force initiates the reaction, with the coordinated water molecules from the hydrated salts potentially being released to facilitate the reaction. nih.gov For instance, ferrous oxalate dihydrate nanosheets have been synthesized using a straightforward mechanochemical grinding method involving ferrous sulfate and oxalic acid. researchgate.net

Advanced mechanochemical strategies may involve using pre-assembled mixed-metal clusters as precursors. This approach can overcome challenges in controlling metal ratios and preventing the formation of undesired phases, allowing for the rapid and efficient synthesis of complex frameworks under mild conditions. utuvolter.fi

Table 1: Overview of Mechanochemical Synthesis

| Parameter | Description | Rationale / Advantage | Source(s) |

| Principle | Reaction induced by direct absorption of mechanical energy (e.g., grinding, ball-milling). | Reduces or eliminates the need for bulk solvents, can lower reaction temperatures and times. | nih.gov |

| Reactants | Typically solid-state hydrated metal salts and organic linkers (e.g., oxalic acid). | Solvent-free or low-solvent conditions are more environmentally friendly. | nih.govresearchgate.net |

| Products | Crystalline powders, nanoparticles, or nanosheets. | Offers control over the final product form. | researchgate.net |

| Advantages | Energy-saving, high quantitative yield, simplified procedures, potential for novel products. | Overcomes solubility issues of reactants; sustainable "green chemistry" approach. | nih.govyoutube.com |

Hydrothermal and Subcritical Water Synthesis of Iron Oxalate Compounds

Hydrothermal synthesis is a method that utilizes water or an aqueous solution in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. This technique is widely employed for its ability to produce highly crystalline materials with controlled morphology and size. researchgate.netyoutube.com

The process has been successfully used to synthesize iron oxalate compounds. For example, a one-step hydrothermal reaction can produce novel iron-based spiky microparticles that are primarily composed of humboldtine, a mineral form of iron(II) oxalate dihydrate. researchgate.net The key parameters that can be adjusted to control the final product's characteristics—such as crystallinity, shape, and size distribution—include the reaction temperature, time, solvent type, and precursors used. youtube.com Temperatures for these syntheses are typically above 100°C. youtube.com

In a typical procedure, precursor salts are dissolved in water to form a reaction mixture. This mixture is then sealed in a Teflon-lined autoclave and heated in an oven. The high pressure generated within the vessel facilitates the dissolution and recrystallization process, leading to the formation of the desired product. This method is particularly valuable for synthesizing materials that have high vapor pressure near their melting point. youtube.com While the term "hydrothermal" specifically refers to using water, the use of other solvents under similar conditions is termed "solvothermal." researchgate.netyoutube.com

Purification and Isolation Protocols for Research Applications

The purity of ammonium iron oxalate is critical for its use in research. As a water-soluble coordination complex, its purification and isolation often involve crystallization-based techniques. ebrary.net

Recrystallization is a primary method for purification. reddit.com This involves dissolving the crude product in a suitable solvent, often warm water, to create a saturated solution. sciencemadness.orgresearchgate.net Any insoluble impurities can be removed by filtration at this stage. The solution is then allowed to cool slowly, which reduces the solubility of the complex and causes it to crystallize out, leaving the more soluble impurities behind in the solution (the mother liquor). researchgate.net The process can be repeated multiple times to enhance purity. researchgate.net

Once the pure crystals have formed, they must be isolated from the solvent. This is typically achieved by vacuum filtration using a Büchner funnel. The isolated crystals are then washed to remove any remaining mother liquor and soluble impurities. The choice of washing solvent is crucial; it must be a solvent in which the desired compound is insoluble but in which impurities are soluble. A common protocol involves washing the crystals sequentially with a water/ethanol mixture, followed by a non-polar solvent like acetone (B3395972) to help dry the crystals. cerritos.edu Finally, the purified crystals are dried, often in a desiccator or under a mild vacuum, to remove any residual solvent.

Table 2: Common Purification and Isolation Techniques for Ammonium Iron Oxalate

| Step | Technique | Description | Purpose | Source(s) |

| 1. Purification | Recrystallization | The crude solid is dissolved in a minimum amount of hot solvent (e.g., water) and allowed to cool slowly. | Separates the compound from impurities with different solubility profiles. | reddit.comsciencemadness.orgresearchgate.net |

| 2. Precipitation | Anti-solvent Addition | A miscible non-solvent (e.g., ethanol) is added to an aqueous solution of the complex. | To induce precipitation of a highly soluble complex from the solution. | ebrary.net |

| 3. Isolation | Vacuum Filtration | The crystal-containing slurry is poured through a filter paper in a Büchner funnel under vacuum. | To efficiently separate the solid crystals from the liquid mother liquor. | cerritos.edu |

| 4. Washing | Solvent Rinsing | The isolated crystals on the filter are rinsed with small portions of cold, appropriate solvents (e.g., 50% ethanol, acetone). | To remove residual soluble impurities and mother liquor from the crystal surfaces. | cerritos.edu |

| 5. Drying | Air or Vacuum Drying | The purified crystals are left to dry in air, in a desiccator, or under a mild vacuum. | To remove the final traces of washing solvents. |

Structural Characterization and Crystallographic Analysis

Coordination Chemistry and Geometries of Iron in Ammonium (B1175870) Oxalate (B1200264) Complexes

The core of the compound is the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, where a central iron ion is bonded to three oxalate ligands. pearson.comwikipedia.org The nature of this bonding defines the local geometry and electronic properties of the metal center.

The iron(III) center in the [Fe(C₂O₄)₃]³⁻ anion features a coordination number of six, resulting in an octahedral geometry. pearson.comvaia.com This arrangement involves the central iron atom being coordinated to six oxygen atoms from the three surrounding oxalate groups. researchgate.net The complex exhibits a D₃ molecular symmetry. wikipedia.org

The geometry is typically described as a distorted octahedron. This distortion arises because the oxalate ligands are bidentate and their "bite angle" (the O-Fe-O angle within a single chelating ligand) is less than the ideal 90° of a perfect octahedron. researchgate.net Studies on analogous tris(oxalato)ferrate(III) complexes show these bite angles can range from approximately 79° to 83°. researchgate.net The Fe-O bond distances are typically close to 2.0 Å, which is indicative of a high-spin Fe(III) electronic state. wikipedia.orgresearchgate.net A low-spin configuration would be expected to show significant Jahn-Teller distortions, which are not observed. wikipedia.org

Table 1: Example Geometric Parameters in a Tris(oxalato)ferrate(III) Complex Data from a study on anhydrous potassium tris(oxalato)ferrate(III), which is analogous to the ammonium salt.

| Parameter | Value Range |

| Fe-O Bond Length | 1.986(5) Å to 2.063(5) Å |

| O-Fe-O Bite Angle | 79.4(2)° to 83.0(2)° |

This interactive table presents data from a related compound to illustrate typical structural parameters. researchgate.net

The oxalate ion (C₂O₄²⁻) functions as a bidentate ligand, meaning it binds to the central metal ion through two of its oxygen donor atoms. vaia.compearson.comquora.com This simultaneous binding to two coordination sites forms a stable five-membered ring consisting of the iron atom and the two oxygen and two carbon atoms of the oxalate. pearson.comyoutube.com This ring structure is known as a chelate ring. The formation of multiple chelate rings significantly enhances the stability of the complex, an effect known as the chelate effect. vaia.comyoutube.com In the [Fe(C₂O₄)₃]³⁻ complex, all three oxalate ligands act in this bidentate fashion, each occupying two positions in the iron's coordination sphere to create the octahedral arrangement. pearson.comvaia.com

Crystal Structure Determination and Analysis

The arrangement of the [Fe(C₂O₄)₃]³⁻ anions and the ammonium (NH₄⁺) counter-ions in the solid state is determined through techniques like X-ray diffraction. These analyses provide insights into the unit cell dimensions, symmetry, and the influence of hydration.

Ammonium iron(III) oxalate is commonly found in a hydrated form, specifically as a trihydrate with the chemical formula (NH₄)₃[Fe(C₂O₄)₃]·3H₂O. sigmaaldrich.com Structural studies of related hydrated salts, such as ammonium oxalate monohydrate, reveal that the water molecules play a crucial role in the crystal structure by participating in the hydrogen-bonding network. scispace.com In some cases, this network can cause the typically planar oxalate ion to adopt a non-planar, twisted conformation. scispace.com The exchange of water of hydration for other molecules, like hydrogen peroxide, can alter this network and the degree of twisting. scispace.com While anhydrous forms of iron oxalates exist, detailed single-crystal structural studies are often focused on the more readily crystallized hydrated versions. The dehydration of hydrated iron(II) oxalate polymorphs is known to yield corresponding anhydrous forms. researchgate.net

Isomorphism, the phenomenon where different compounds crystallize with very similar structures, is observed in this family of materials. The ammonium salt of ferrioxalate (B100866) is known to be isomorphous with other related complexes, such as those containing Al³⁺, Cr³⁺, and V³⁺, as well as the potassium and mixed sodium-potassium salts. wikipedia.org

Polymorphism, the ability of a single compound to exist in more than one crystal structure, is also a known feature of iron oxalates. researchgate.netbohrium.com For instance, extensive research on iron(II) oxalate dihydrate has identified two distinct polymorphs, α-FeC₂O₄·2H₂O and β-FeC₂O₄·2H₂O. researchgate.netbohrium.com These precursors lead to different anhydrous polymorphs (α-FeC₂O₄ and β-FeC₂O₄) upon dehydration, which are distinguishable by their X-ray diffraction patterns and are dependent on the dehydration conditions. researchgate.net This suggests that polymorphism is a relevant characteristic for the broader class of iron oxalate compounds.

Molecular and Supramolecular Architectures

The primary force dictating the supramolecular arrangement is hydrogen bonding. In the hydrated form, an extensive network of hydrogen bonds exists between the ammonium cations, the oxygen atoms of the oxalate ligands, and the water molecules. scispace.comresearchgate.net This network connects the ionic components into a stable, three-dimensional architecture. The structure of related compounds like ammonium oxalate monohydrate demonstrates distinct interlayer and intralayer hydrogen bonds that define the packing. researchgate.net The size and nature of the cation can significantly control the packing patterns in the solid state. For example, in related systems with [FeIII(ox)Cl₂]⁻ chains, different alkyl ammonium cations can lead to either parallel or crossed arrangements of the anionic chains in the crystal lattice. acs.org

Compound Name Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Oxalic acid, ammonium iron salt |

| Ammonium iron(III) oxalate |

| Ammonium ferrioxalate |

| Tris(oxalato)ferrate(III) |

| Iron(II) oxalate |

| Iron(II) oxalate dihydrate |

| Potassium tris(oxalato)ferrate(III) |

| Ammonium oxalate monohydrate |

| Ammonium oxalate |

| Iron(III) oxide |

| Aluminum(III) |

| Chromium(III) |

| Vanadium(III) |

| Potassium ferrioxalate |

One-Dimensional (1D) Coordination Polymers

One-dimensional coordination polymers of ammonium iron oxalate typically consist of infinite chains of metal centers linked by oxalate ligands. The specific architecture of these chains can vary, often presenting as linear or zigzag formations.

A notable example involves compounds with the general formula (A)[Fe³⁺(C₂O₄)Cl₂], where 'A' represents various alkyl ammonium cations such as triethylammonium (B8662869) (Et₃NH⁺) or tetramethylammonium (B1211777) (Me₄N⁺). nih.gov In these structures, the iron(III) ions are six-coordinated, binding to two bischelating oxalate ligands and two terminal chloride ions in a cis configuration. This coordination environment results in the formation of anionic 1D chains of [Fe³⁺(C₂O₄)Cl₂]⁻. nih.gov These negatively charged chains are separated by the alkyl ammonium cations in the crystal lattice. nih.gov

Similarly, 1D polymers with the formula {[NH(CH₃)₂(C₂H₅)][FeCl₂(C₂O₄)]·H₂O}n and {[N(CH₃)(C₂H₅)₃][FeCl₂(C₂O₄)]}n have been synthesized. These compounds feature infinite anionic zigzag chains of [FeCl₂(C₂O₄)]nⁿ⁻, with the different ammonium cations situated between them. rsc.org The flexibility of N-donor ligands, in general, allows for the construction of various 1D topologies, including linear, zigzag, and helical structures, by coordinating with metal ions. azom.comrsc.orgresearchgate.net

Table 1: Examples of 1D Ammonium Iron Oxalate Coordination Polymers

| Compound Formula | Chain Structure | Cation | Reference |

|---|---|---|---|

| (Et₃NH)[Fe(C₂O₄)Cl₂] | Anionic [Fe(C₂O₄)Cl₂]⁻ chains | Triethylammonium (Et₃NH⁺) | nih.gov |

| (Me₄N)[Fe(C₂O₄)Cl₂] | Anionic [Fe(C₂O₄)Cl₂]⁻ chains | Tetramethylammonium (Me₄N⁺) | nih.gov |

| {[NH(CH₃)₂(C₂H₅)][FeCl₂(C₂O₄)]·H₂O}n | Anionic zigzag [FeCl₂(C₂O₄)]nⁿ⁻ chains | Dimethylethylammonium ([NH(CH₃)₂(C₂H₅)]⁺) | rsc.org |

Two-Dimensional (2D) Layered Coordination Networks

Two-dimensional networks are formed when the coordination extends beyond a single direction, creating layered structures. In the context of ammonium iron oxalates, these often manifest as honeycomb-like sheets.

A series of 2D oxalate-based bimetallic compounds, such as [N(n-C₄H₉)₄][Fe²⁺Cr³⁺(C₂O₄)₃], demonstrates this structural motif. rsc.orgresearchgate.net In these materials, the Fe(II) and Cr(III) ions are linked by oxalate ligands to form anionic honeycomb layers. These layers are interleaved by large, symmetric tetra-n-butylammonium cations. rsc.orgresearchgate.net The structure of [Fe³⁺(5-NO₂sal₂-trien)][Mn²⁺Cr³⁺(ox)₃]·CH₃NO₂·0.5H₂O also features a 2D honeycomb anionic layer, but in this case, it is formed by Mn(II) and Cr(III) ions linked through oxalate ligands, with cationic iron(III) complexes intercalated between the layers. nih.gov

The synthesis of these materials often starts from a tris(oxalato)metalate complex, such as rac-[Fe(C₂O₄)₃]³⁻. The resulting 2D network's chirality and crystal packing can be influenced by the choice of the templating ammonium cation and the specific metal ions used. rsc.orgresearchgate.net

Three-Dimensional (3D) Metal-Organic Frameworks

The coordination of iron and oxalate can extend into three dimensions to form robust metal-organic frameworks (MOFs). These materials are characterized by a porous structure, where the nature of the pores is defined by the arrangement of the metal centers and organic linkers.

An important class of these materials are the oxalate-phosphate-amine MOFs (OPA-MOFs). nih.govresearchgate.netplos.org For instance, a urea-templated iron-based OPA-MOF was synthesized hydrothermally, crystallizing in the orthorhombic space group Pccm. researchgate.net The framework consists of iron, phosphate (B84403), and oxalate, creating pores that can accommodate guest molecules like urea (B33335) or ammonium ions. researchgate.netplos.org In some cases, these frameworks are described as having iron-phosphate octahedral units that form the structural backbone. researchgate.net

Another example is the 3D coordination polymer {(NH₄)₂[Fe₂O(C₂O₄)₂Cl₂]·2H₂O}n. rsc.org Furthermore, a 3D achiral anionic network is observed in the compound [Fe(III)(5-CH₃Osal₂-trien)][Mn(II)Cr(III)(ox)₃], where the iron complex is intercalated within the 3D oxalate-based network. nih.gov MOFs are generally composed of metal ion clusters and organic linkers, which assemble to create a porous structure capable of hosting guest molecules. researchgate.net

Table 2: Selected 3D Ammonium Iron Oxalate Frameworks

| Compound Type | Key Structural Features | Guest/Template Species | Reference |

|---|---|---|---|

| Oxalate-Phosphate-Amine MOF (OPA-MOF) | Orthorhombic framework of Fe, PO₄, and C₂O₄ | Urea, Ammonium (NH₄⁺) | nih.govresearchgate.netplos.org |

| {(NH₄)₂[Fe₂O(C₂O₄)₂Cl₂]·2H₂O}n | 3D coordination polymer | Ammonium (NH₄⁺) | rsc.org |

| [Fe(III)(5-CH₃Osal₂-trien)][Mn(II)Cr(III)(ox)₃] | 3D achiral anionic Mn/Cr/oxalate network | Cationic Fe(III) complex | nih.gov |

Influence of Ammonium Counterions on Crystal Packing and Extended Structures

The ammonium counterions (from simple NH₄⁺ to larger, substituted alkylammonium ions) are not merely passive charge-balancing agents; they actively influence the crystal packing and the formation of extended structures in iron oxalate coordination polymers.

In 1D polymers like (A)[Fe³⁺(C₂O₄)Cl₂], the size of the alkyl ammonium cation directly controls the separation distance between the anionic chains and their packing arrangement in the solid state. nih.gov For example, using different cations can lead to either parallel or crossed arrangements of the polymer chains, resulting in different polymorphs. nih.gov

In more complex structures, the ammonium ions exert their influence primarily through hydrogen bonding. In a discrete mononuclear iron(III) oxalate complex, (NH₄)₂[Fe(H₂O)Cl₃(C₂O₄)]·H₂O, the NH₄⁺ cations, along with water molecules, form an extensive three-dimensional hydrogen-bonding network. rsc.org These hydrogen bonds, with the oxalate and chloride ligands acting as acceptors, are crucial for the material's properties, such as proton conductivity. rsc.org The ability of counterions like ammonium to form hydrogen-bonding arrays is a key strategy for creating specific functionalities in coordination compounds. rsc.org

Spectroscopic Characterization and Advanced Analytical Methods

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of iron oxalate (B1200264) complexes. The spectra reveal characteristic vibrations of the oxalate ligand and its coordination to the iron center.

The vibrational spectra of iron oxalates are characterized by distinct bands corresponding to the stretching and bending modes of the oxalate (C₂O₄²⁻) ligand and the iron-oxygen (Fe-O) bonds. In complexes where the oxalate acts as a tetradentate bridging ligand, such as in iron(II) oxalate dihydrate, the spectral patterns in the high-frequency region are relatively simple. psu.edu Key vibrations include the antisymmetric and symmetric C=O stretches, C-C stretches, and various bending modes. scielo.brresearchgate.net

The assignment of these vibrational modes is significantly aided by isotopic substitution. Density Functional Theory (DFT) calculations have been employed to predict isotopic shifts, providing a more precise tool for interpreting vibrational spectra than simple diatomic harmonic oscillator models. acs.org For instance, substituting ¹⁶O with ¹⁸O or ⁵⁴Fe with ⁵⁷Fe leads to predictable shifts in the vibrational frequencies of the corresponding bonds, confirming their assignments. acs.org A notable example is the band predicted around 320 cm⁻¹, which is assigned to an Fe-O vibration and exhibits a significant ⁵⁴/⁵⁷Fe isotope effect. acs.org Similarly, the study of partially deuterated samples, where H₂O is replaced by D₂O, helps in the unambiguous assignment of vibrations related to coordinated water molecules. scielo.brresearchgate.net

Table 1: Vibrational Band Assignments for Iron Oxalate Complexes

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

| ~3482 | ν(H₂O) + ν(NH₃) | IR | nih.gov |

| ~1736 | Terminal C=O stretch | IR | psu.edu |

| 1655 / 1612 | νₐₛ(COO⁻) / δ(H₂O) | IR | psu.eduscielo.br |

| ~1627 | νₐₛ(C=O) | IR | nih.gov |

| 1362 / 1317 | νₛ(COO⁻) | IR / Raman | scielo.br |

| ~823 | δ(O-C=O) + ν(Fe-O) | IR / Raman | scielo.br |

| ~810 | C-O-O bending | IR | researchgate.net |

| ~669 | δ(O-C=O) | IR | nih.gov |

| 530 / 495 | ν(Fe-O) + ring deformation | IR / Raman | scielo.br |

| ~478 | ν(Ni-O) (analogous to Fe-O) | IR | nih.gov |

Note: This table compiles data from various iron and related metal oxalate studies. Assignments can vary slightly based on the specific complex (e.g., Fe(II) vs. Fe(III), hydration state, and presence of ammonia).

Infrared spectroscopy can effectively distinguish between iron(II) and iron(III) oxalate complexes due to differences in their structural arrangements. scielo.br A comparison of the IR spectrum of ferric oxalate with that of ferrous complexes reveals significant differences. scielo.br For example, the Fe(III) oxalate complex, Fe₂(C₂O₄)₃·4H₂O, exhibits a high-energy IR band around 1736 cm⁻¹, which is absent in Fe(II) oxalate spectra. psu.edu This band is indicative of terminal carbonyl groups, suggesting a dimeric structure where a central oxalate ligand bridges two Fe(III) cations, and two terminal bidentate oxalate ligands are also present. psu.eduscielo.br In contrast, the Fe(II) complex features an infinite chain arrangement with the oxalate acting as a tetradentate ligand. scielo.br

More advanced techniques, such as infrared photodissociation (IRPD) spectroscopy on gas-phase ions, have provided unequivocal structural characterization of mass-selected anionic iron oxalate complexes, clearly distinguishing species with iron in the +3, +2, and even the unusual +1 oxidation state based on their unique vibrational spectra. nih.govbohrium.com

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides information on the electronic structure and local coordination environment of the absorbing atom. It is particularly valuable for studying the iron centers in oxalate complexes.

The NEXAFS region of the XAS spectrum, also known as X-ray Absorption Near-Edge Structure (XANES), is highly sensitive to the oxidation state and coordination geometry of the iron atom. stanford.edunih.gov The absorption process involves the excitation of a core electron (e.g., from the Fe 1s orbital) to unoccupied valence orbitals. stanford.edu The energy of the absorption edge shifts to higher values as the effective positive charge (oxidation state) of the iron atom increases. nih.gov This allows for a clear distinction between Fe(II) and Fe(III) in oxalate complexes. The fine structure of the pre-edge and the main edge provides a "fingerprint" of the local bonding environment, reflecting the symmetry and nature of the ligands coordinated to the iron center. stanford.edu

TRXAS is an advanced pump-probe technique used to study the fleeting electronic and structural changes that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales following photoexcitation. mdpi.com This method has been successfully applied to aqueous solutions of ammonium (B1175870) iron(III) oxalate to monitor its ultrafast photochemical reaction. optica.orgresearchgate.net

Upon excitation with an ultraviolet laser pulse, the [Fe(III)(C₂O₄)₃]³⁻ complex undergoes a ligand-to-metal charge transfer (LMCT). TRXAS can follow this process in real-time by probing the Fe K-edge. Experiments have shown that upon photoexcitation, the iron K-edge shifts to a lower energy, which is characteristic of the reduction of Fe(III) to Fe(II). This spectral change was observed to occur with a time constant of approximately 260 femtoseconds, directly measuring the timescale of the intramolecular electron transfer. optica.org

Table 2: Time-Resolved X-ray Absorption Spectroscopy of Ammonium Iron(III) Oxalate

| Parameter | Observation | Significance | Reference |

| Excitation | 400 nm or 268 nm laser pulse | Initiates the photochemical reaction (LMCT) | optica.orgresearchgate.net |

| Probe | Hard X-ray pulses at Fe K-edge (7.10 - 7.26 keV) | Monitors the electronic state of the iron atom | optica.org |

| Spectral Change | Red-shift of the iron K-edge | Indicates reduction of Fe(III) to Fe(II) | optica.org |

| Timescale | Rise time of 260 ± 50 fs | Measures the ultrafast rate of electron transfer from oxalate to iron | optica.org |

| Instrumental Response | ~200 fs | Defines the time resolution of the experiment | optica.orgresearchgate.net |

Mössbauer Spectroscopy for Iron Spin State and Electronic Environment

⁵⁷Fe-Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of iron atoms, providing precise information about oxidation state, spin state, and the nature of the chemical bond. carleton.edunih.gov The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is directly related to the s-electron density at the nucleus and is highly diagnostic of the iron oxidation state. For high-spin iron compounds, Fe(II) typically exhibits δ values in the range of 1.06–1.29 mm s⁻¹, whereas Fe(III) shows much lower δ values, around 0.39 mm s⁻¹. scielo.brnih.gov

The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. Its magnitude provides information about the symmetry of the electron cloud and the coordination environment. Large ΔE_Q values for ferrous oxalate are consistent with a high-spin Fe(II) electronic configuration in a distorted octahedral environment. scielo.br The Mössbauer spectrum of Fe₂(C₂O₄)₃·4H₂O shows a simple doublet, confirming that the two iron sites are structurally and magnetically equivalent at room temperature. scielo.brresearchgate.net This technique can thus unambiguously differentiate between Fe(II) and Fe(III) oxalates and characterize their electronic ground states. scielo.brscielo.br

Table 3: Mössbauer Hyperfine Parameters for Iron Oxalates at 298 K

| Compound | Iron Oxidation State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |

| α-FeC₂O₄·2H₂O | Fe(II) | 1.21 ± 0.01 | 1.76 ± 0.01 | researchgate.net |

| β-FeC₂O₄·2H₂O | Fe(II) | 1.21 ± 0.01 | 1.79 ± 0.01 | researchgate.net |

| Fe₂(C₂O₄)₃·4H₂O | Fe(III) | 0.39 ± 0.01 | 0.61 ± 0.01 | researchgate.net |

Isomer shifts are reported relative to α-Fe.

Electronic Absorption Spectroscopy and Ligand-to-Metal Charge Transfer (LMCT) Processes

The electronic absorption spectrum of the ammonium iron(III) oxalate complex, specifically the tris(oxalato)ferrate(III) anion ([Fe(C₂O₄)₃]³⁻), is characterized by intense absorptions in the ultraviolet and visible regions. These are not due to the weak, spin-forbidden d-d transitions typical of high-spin Fe(III) complexes, but are instead dominated by highly intense ligand-to-metal charge transfer (LMCT) bands. libretexts.org In an LMCT process, absorption of a photon promotes an electron from a molecular orbital that is primarily ligand-based (in this case, on the oxalate) to a molecular orbital that is primarily metal-based (an empty or partially filled d-orbital of the iron center). libretexts.org This electronic transition results in the transient reduction of the metal center.

For the [Fe(C₂O₄)₃]³⁻ complex, a broad and intense absorption band is observed, which is ideal for applications such as chemical actinometry. nih.gov The photochemistry of the ferrioxalate (B100866) system is initiated by the irradiation of this broad absorption, which spans towards the red end of the spectrum to approximately 550 nm. researchgate.net Time-resolved X-ray absorption spectroscopy and other ultrafast techniques have been employed to study the dynamics following photoexcitation. researchgate.net

Upon excitation with a femtosecond laser pulse (e.g., at 268 nm), the [Fe(C₂O₄)₃]³⁻ ion is promoted from its high-spin ground state to one or more LMCT states. researchgate.net This initial electron transfer from the oxalate ligand to the Fe(III) center occurs on an extremely rapid timescale, estimated to be faster than 30 femtoseconds. researchgate.net Theoretical investigations suggest that two distinct LMCT states are key contributors to the subsequent photolysis. researchgate.netresearchgate.net The process leads to the reduction of the iron center from Fe(III) to Fe(II) and the formation of an oxalate radical anion (C₂O₄•⁻), which is initially bound to the metal. nih.govresearchgate.net This primary photochemical event is an intramolecular electron transfer. researchgate.net Subsequent steps involve the cleavage of one Fe-O bond, followed by the breaking of a C-C bond within the oxalate radical, leading to the formation of carbon dioxide and other species. researchgate.netresearchgate.net

| Spectroscopic Feature | Description | Significance | Reference |

|---|---|---|---|

| Primary Absorption | Broad, intense absorption band spanning from UV to ~550 nm. | Attributed to Ligand-to-Metal Charge Transfer (LMCT) transitions. | researchgate.net |

| Excitation Wavelength | Typically studied using UV light (e.g., 263 nm or 268 nm). | Induces the LMCT process, initiating photoredox chemistry. | researchgate.net |

| Initial Photochemical Step | Intramolecular electron transfer from an oxalate ligand to the Fe(III) center. | Results in the formation of a transient [Fe(II)(C₂O₄)₂(C₂O₄•⁻)]³⁻ complex. | nih.govresearchgate.net |

| Timescale of Electron Transfer | Extremely fast, occurring in under 30 femtoseconds (fs). | Demonstrates the efficiency of the "prompt" reduction mechanism. | researchgate.net |

| Key Intermediates | Two LMCT states are involved in the photolysis pathway. | Leads to Fe-O and subsequent C-C bond cleavage. | researchgate.netresearchgate.net |

Mass Spectrometry for Complex Ion Identification

Mass spectrometry serves as a powerful tool for the identification and characterization of the various complex ions formed from ammonium iron oxalate in solution and in the gas phase. Techniques such as nano-electrospray ionization and Infrared Free-Electron Laser (IR-FL) MALDI (Matrix-Assisted Laser Desorption/Ionization) have been utilized to study the system under soft ionization conditions, which preserve the integrity of the fragile complexes. researchgate.net

Studies have revealed the presence of a variety of anionic iron-oxalate species. Notably, mass spectrometry has provided direct evidence for iron in multiple oxidation states (+I, +II, and +III) within these complexes. researchgate.net The oxalate dianion (C₂O₄²⁻) is a potent enough reducing agent to generate the rare +I oxidation state for iron. researchgate.net The formation of Fe(I) is observed upon the addition of oxalic acid and is independent of the initial iron counter-ion. researchgate.net

In negative ion mode mass spectra, distinct peaks corresponding to different iron-oxalate complexes are observed. For instance, prominent signals have been assigned to [Feᴵ(C₂O₄)]⁻, [Feᴵᴵ(C₂O₄)CO₂]⁻, and [Feᴵᴵᴵ(C₂O₄)₂]⁻. researchgate.net The presence of mixed ligand complexes, including those with water or hydroxide, has also been noted. researchgate.net Furthermore, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are used for the quantitative analysis of the total iron concentration in solution during related studies, such as the kinetics of precipitation. mdpi.com The combination of mass spectrometry with gas-phase ion vibrational spectroscopy allows for structural assignment of these identified ions by comparing experimental spectra with theoretical calculations. researchgate.net

| Mass-to-Charge Ratio (m/z) | Assigned Complex Ion | Iron Oxidation State | Reference |

|---|---|---|---|

| 144 | [Fe(C₂O₄)]⁻ | +1 | researchgate.net |

| 188 | [Fe(C₂O₄)CO₂]⁻ | +2 | researchgate.net |

| 232 | [Fe(C₂O₄)₂]⁻ | +3 | researchgate.net |

Photochemistry and Photoreactivity of Ammonium Iron Oxalate Complexes

Fundamental Photochemical Mechanisms

The photochemical activity of ammonium (B1175870) iron(III) oxalate (B1200264) is rooted in its electronic structure, which allows for efficient absorption of light, particularly in the near-UV spectrum. researchgate.netnih.gov This absorption triggers a cascade of events, beginning with an internal redistribution of electrons and culminating in the decomposition of the oxalate ligand and a change in the oxidation state of the central iron atom.

The primary photochemical event in the ferrioxalate (B100866) system is a Ligand-to-Metal Charge Transfer (LMCT). escholarship.orgrsc.org Upon absorbing a photon of suitable energy, an electron is transferred from a high-energy orbital primarily located on the oxalate ligand to a lower-energy orbital of the central Fe(III) ion. researchgate.netescholarship.org This process is exceptionally fast, occurring on a sub-picosecond, or femtosecond, timescale (≲30 fs). researchgate.netescholarship.orgacs.org

[Fe(III)(C₂O₄)₃]³⁻ + hν → *[Fe(III)(C₂O₄)₃]³⁻ (LMCT excited state) researchgate.net

Following the initial electron transfer, the complex undergoes structural changes. Theoretical models indicate a specific bond-breaking sequence: one iron-oxygen (Fe-O) bond cleaves first, which is then followed by the cleavage of the carbon-carbon (C-C) bond within the now-oxidized oxalate ligand, and finally the second Fe-O bond breaks. researchgate.netarxiv.orgacs.org

The immediate consequence of the LMCT event is the reduction of the iron center from the ferric (Fe³⁺) state to the ferrous (Fe²⁺) state. nih.govcaltech.edu Simultaneously, the oxalate ligand that donated the electron is oxidized. escholarship.orgacs.org This rapid reduction of the iron core is a defining feature of ferrioxalate photochemistry. escholarship.org

This equation represents the net result of a more complex sequence of events. Ultrafast spectroscopy has shown that the initial product is an iron(II) complex where the oxidized oxalate radical initially remains coordinated. escholarship.orgacs.org This primary radical complex, [(C₂O₄)₂Fe(II)(C₂O₄•)]³⁻, is a transient species. researchgate.net Within approximately 40 picoseconds, this oxidized oxalate radical dissociates, leading to the formation of carbon dioxide (CO₂) and a carbon dioxide radical anion (CO₂•⁻). escholarship.orgacs.org

This photoreduction process is not limited to homogenous solutions. It can also occur at the surface of iron-containing particles, such as hematite (B75146) or goethite, when oxalate is present. psu.edursc.org Illumination of these systems also leads to the formation of Fe(II), demonstrating the broader environmental relevance of this photochemical pathway. rsc.org

The photolysis of iron(III) oxalate complexes is a potent source of Reactive Oxygen Species (ROS). rsc.orgscilit.com The primary radical formed is the oxalate radical (C₂O₄•⁻) or its subsequent product, the carbon dioxide radical anion (CO₂•⁻), from the decomposition of the oxidized ligand. researchgate.netescholarship.orgtandfonline.comnih.gov

These initial radicals can participate in several subsequent reactions. The oxalate radical itself is a reducing agent. researchgate.net In the presence of molecular oxygen, the carboxyl anion radical can transfer an electron to O₂, forming hydrogen peroxide (H₂O₂). rsc.org The generation of both Fe(II) and H₂O₂ within the system sets up the conditions for the Fenton reaction:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ tandfonline.comnih.gov

This reaction produces the hydroxyl radical (•OH), which is a powerful and non-selective oxidant capable of degrading a wide range of organic pollutants. psu.eduresearchgate.net Therefore, the photolysis of ammonium iron oxalate effectively transforms light energy into chemical oxidizing power via the generation of hydroxyl radicals. The presence of t-butyl alcohol, a known scavenger of hydroxyl radicals, has been shown to inhibit the degradation of pollutants in these systems, confirming the crucial role of •OH. nih.gov

Reaction Kinetics and Pathways of Photolytic Degradation

The efficiency and outcome of the photolytic degradation of ammonium iron oxalate are not constant but are influenced by a variety of system parameters. The kinetics of the reaction, including the rate of Fe(II) production and pollutant degradation, are strongly dependent on factors such as pH and the concentration of other substances, particularly dissolved oxygen.

The pH of the aqueous solution has a profound impact on the photoreactivity of the iron-oxalate system. psu.edunih.gov This influence stems from several pH-dependent equilibria, including the speciation of the iron-oxalate complexes themselves, the surface charge of iron oxides in heterogeneous systems, and the stability of the reactive intermediates. psu.eduresearchgate.net

Complex Speciation: The ratio of iron to oxalate and the pH determine which complex dominates in solution (e.g., [Fe(C₂O₄)]⁺, [Fe(C₂O₄)₂]⁻, or [Fe(C₂O₄)₃]³⁻), each having different photochemical reactivity. researchgate.net

Degradation Rates: Studies on the degradation of various organic compounds have shown complex pH dependencies. For the degradation of pentachlorophenol, the reaction was fastest at an acidic pH of 3.5 and slowed as the pH increased to 7.0. psu.edu Conversely, in another study using 2,4-D as a probe for •OH production, the degradation rate was found to increase with increasing pH in the absence of externally added hydrogen peroxide. nih.gov This was attributed to the pH-dependent reaction of Fe(II) with superoxide (B77818) (O₂⁻), which enhances •OH production. nih.gov The reaction of Fe(II) oxalate with dioxygen is also strongly pH-dependent, with the bis-oxalate complex Fe(II)(ox)₂²⁻ being the most reactive species. tandfonline.comnih.gov

Surface Interactions: In heterogeneous systems involving iron oxides, pH alters the surface charge of the oxide particles. At low pH, a higher adsorption of pollutants can contribute to faster photodegradation. psu.edu

The table below summarizes the observed effects of pH on the photodegradation of different probe compounds in iron-oxalate systems.

| Probe Compound | pH Range Studied | Observed Effect of Increasing pH | Reference |

| Pentachlorophenol | 3.5 - 7.0 | Decreased degradation rate | psu.edu |

| 2,4-D (no added H₂O₂) | 1.2 - 7.4 | Enhanced degradation rate | nih.gov |

| 2,4-D (with added H₂O₂) | 1.2 - 7.4 | Reduced degradation rate | nih.gov |

| Phenol | 3 - 9 | Rate slightly affected | researchgate.net |

| Phenol | 9 - 11 | Significant improvement at pH 11 | researchgate.net |

This table is for illustrative purposes and summarizes findings from different studies on iron-oxalate systems.

Dissolved Oxygen: Dissolved oxygen is a key component in the mineralization of organic matter in the photo-Fenton-like system derived from iron oxalate. daneshyari.com Its primary role is to regenerate Fe(III) by oxidizing the photochemically produced Fe(II):

4Fe²⁺ + O₂ + 4H⁺ → 4Fe³⁺ + 2H₂O

Temperature: An increase in temperature generally enhances the rate of chemical reactions, and the photolysis of iron oxalate is no exception. Studies have shown that increasing the temperature accelerates the degradation of oxalic acid in the presence of ferric ions. researchgate.net This is attributed to the thermal promotion of the ligand-to-metal electron-transfer reaction, leading to the cleavage of the Fe-O bond. researchgate.net In experiments investigating the dissolution of iron particles in oxalic acid, increasing temperature and exposure to light both enhanced the reaction rate, with the light-induced effects becoming more significant at higher temperatures (above 40 °C). researchgate.net

The table below outlines the principal effects of these environmental factors.

| Factor | Effect on Photoreaction | Mechanism | Reference |

| Dissolved Oxygen | Enhances degradation and mineralization | Regenerates Fe(III) from Fe(II), enabling catalytic cycling. Reacts with carboxyl radicals to form H₂O₂. | daneshyari.comresearchgate.net |

| Temperature | Increases reaction rate | Thermally promotes the LMCT reaction and homolytic cleavage of the Fe-O bond. | researchgate.netresearchgate.net |

This table summarizes the general effects of dissolved oxygen and temperature on iron-oxalate photochemistry.

Photochemical Applications in Environmental Systems

The light-sensitive nature of ammonium iron(III) oxalate and related iron oxalate complexes makes them valuable in various environmental applications. Their ability to generate reactive oxygen species upon irradiation is key to their function in degrading pollutants and participating in natural biogeochemical cycles.

Degradation of Organic Pollutants and Contaminants

The photolysis of iron(III) oxalate complexes, including the ammonium salt, is a potent method for treating contaminated water. When irradiated with UV-visible light, these complexes generate hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down a wide range of organic pollutants. epa.gov This process, often referred to as a photo-Fenton-like reaction, has shown high efficiency in degrading various contaminants. epa.govnih.gov

Research has demonstrated that the UV-visible photolysis of ferrioxalate in the presence of hydrogen peroxide is significantly more efficient (by a factor of 3 to 30) at degrading pollutants than traditional UV/H₂O₂ or UV-Fenton processes. epa.gov This enhanced efficiency makes it a promising technology for treating moderately to highly contaminated industrial wastewater and groundwater. epa.gov

Studies have successfully applied this photochemical process to treat water containing:

Chlorobenzene epa.gov

Benzene, Toluene, and Xylenes (BTX) epa.gov

1,4-Dioxane epa.gov

Methanol, formaldehyde, and formic acid epa.gov

Methylene blue nih.gov

Rhodamine B mdpi.com

The process involves the photoreduction of Fe(III) to Fe(II) and the generation of reactive species that attack and mineralize the organic pollutants. researchgate.netresearchgate.net Iron(III)-carboxylic complexes, such as iron(III)-citrate and iron(III)-pyruvate, also exhibit high photoreactivity for pollutant elimination. researchgate.netcopernicus.org The photolysis of iron(III) citrate (B86180), for instance, leads to the reduction of Fe(III), oxidation of the carboxylate ligand, and subsequent radical chemistry that produces •OH, HO₂, and peroxides, contributing to the breakdown of organic matter. copernicus.org

Table 1: Efficiency of Ferrioxalate-Mediated Photodegradation

| Contaminant Type | Water Source | Process | Relative Efficiency Improvement |

|---|---|---|---|

| Various Organic Pollutants | Spiked Tap Water | UV-vis/ferrioxalate/H₂O₂ | 3 to 30 times higher than UV/H₂O₂ or UV-Fenton |

| Chlorobenzene | Process Water | UV-vis/ferrioxalate/H₂O₂ | 3 to 30 times higher than UV/H₂O₂ or UV-Fenton |

| BTX (Benzene, Toluene, Xylenes) | Tank-Bottom Water | UV-vis/ferrioxalate/H₂O₂ | 3 to 30 times higher than UV/H₂O₂ or UV-Fenton |

| 1,4-Dioxane | Wastewater | UV-vis/ferrioxalate/H₂O₂ | 3 to 30 times higher than UV/H₂O₂ or UV-Fenton |

| Methanol, Formaldehyde, Formic Acid | Wastewater | UV-vis/ferrioxalate/H₂O₂ | 3 to 30 times higher than UV/H₂O₂ or UV-Fenton |

| Rhodamine B | Wastewater | Iron Oxalate Photocatalyst | >85% degradation in 90 mins |

| Methylene Blue | Wastewater | Ferrous Oxalate Photoreaction | High removal efficiency, comparable to TiO₂ |

Role in Abiotic Iron Cycling in Natural Waters and Soils

Iron oxalate complexes play a crucial role in the abiotic cycling of iron in natural environments such as oceans, lakes, and soils. The photochemical reactions of these complexes influence the dissolution and redox transformation of iron minerals.

In the atmosphere, the complexation of iron(III) with oxalic acid in aqueous aerosols creates a strongly absorbing chromophore. researchgate.net Upon absorption of near-UV radiation, this complex photodissociates to produce iron(II) and a carbon dioxide anion radical, providing a significant source of oxidants in tropospheric chemistry. researchgate.net This process is a key part of the atmospheric processing of mineral dust, which is a major source of bioavailable iron to the oceans. researchgate.net Modeling studies have shown that including oxalate-promoted iron dissolution and photochemical redox cycling in atmospheric models increases the predicted deposition of dissolved iron to the global oceans by approximately 75%. researchgate.net

Historical and Modern Photoreceptive Applications of Iron Oxalates

The light-sensitive properties of iron oxalates were recognized early in the history of photography and have been utilized in several alternative photographic printing processes. Ammonium iron(III) oxalate, in particular, has become a key component in modern formulations of these historical techniques due to its purity and reliability. mikeware.co.uk

Chemistry of the Cyanotype Process Utilizing Ammonium Iron(III) Oxalate

The cyanotype process, also known as blueprinting, traditionally used ferric ammonium citrate as the light-sensitive compound. mikeware.co.ukekb.eg However, modern adaptations, often referred to as the "New Cyanotype" process, utilize ammonium iron(III) oxalate for its well-defined chemical composition and superior performance. mikeware.co.ukwordpress.com

The fundamental chemistry of the cyanotype process involves the photoreduction of iron(III) to iron(II). ekb.eghomescience.net In the new cyanotype process, paper is coated with a sensitizer (B1316253) solution containing ammonium iron(III) oxalate and potassium ferricyanide (B76249). wordpress.comserialforeigner.photo Upon exposure to ultraviolet (UV) light, the ferric oxalate complex absorbs photons, causing the reduction of the ferric (Fe³⁺) ion to a ferrous (Fe²⁺) ion. homescience.net

This newly formed ferrous ion then reacts with the potassium ferricyanide (K₃[Fe(CN)₆]) in the sensitizer to form an insoluble, intensely blue pigment called Prussian blue (ferric ferrocyanide). homescience.netsciencemadness.org The unexposed, water-soluble iron(III) salts are then washed away, leaving a stable blue image. The use of ammonium iron(III) oxalate results in a more sensitive and stable sensitizer, leading to shorter exposure times and prints with a greater tonal range compared to the classic process. mikeware.co.ukwordpress.com

Table 2: Comparison of Classic and New Cyanotype Processes

| Feature | Classic Cyanotype | New Cyanotype |

|---|---|---|

| Light-Sensitive Iron Salt | Ferric Ammonium Citrate | Ammonium Iron(III) Oxalate |

| Purity and Consistency | Variable, poorly defined composition mikeware.co.uk | High purity, well-characterized salt mikeware.co.uk |

| Exposure Time | Longer | Shorter (by approximately three stops) mikeware.co.uk |

| Sensitizer Stability | Prone to mold growth | Long shelf-life (several years) with preservative mikeware.co.uk |

| Image Quality | Can have limited tonal range and density mikeware.co.uk | Improved tonal gradation and density wordpress.com |

Applications in Platinum and Palladium Printing (Platinotype and Palladiotype)

Ammonium iron(III) oxalate has also replaced the traditionally used ferric oxalate in modern platinum and palladium printing processes. mikeware.co.ukalternativephotography.com These processes, known for producing prints of exceptional permanence and tonal richness, rely on the light-sensitivity of an iron(III) oxalate to create the final image. wikipedia.org

In platinotype and palladiotype printing, a sensitizer solution containing ammonium iron(III) oxalate and a salt of either platinum (ammonium tetrachloroplatinate(II)) or palladium (ammonium tetrachloropalladate(II)) is coated onto paper. mikeware.co.ukalternativephotography.com Similar to the cyanotype process, exposure to UV light reduces the iron(III) to iron(II). culturalheritage.org This ferrous oxalate then acts as a reducing agent, converting the platinum(II) or palladium(II) salt into its elemental metallic form, which constitutes the final image. wikipedia.org

The use of ammonium iron(III) oxalate in these processes offers several advantages over ferric oxalate, including greater solubility, which allows for the preparation of more concentrated sensitizer solutions, and a more reliable photochemical reaction. mikeware.co.ukphotrio.com This leads to a "printing-out" process where the image becomes visible during exposure, allowing for better control over the final print. mikeware.co.ukalternativephotography.com The ratio of platinum to palladium in the sensitizer can be varied to control the color and contrast of the print. alternativephotography.comwikipedia.org

Coordination and Solution Chemistry of Iron Oxalate Systems

Complex Formation Equilibria and Speciation in Aqueous and Non-Aqueous Solvents

The formation of iron-oxalate complexes is a stepwise process, with the stoichiometry and stability of the resulting species being highly dependent on factors such as pH, the concentration of iron and oxalate (B1200264), and the nature of the solvent.

Identification of Iron(II) and Iron(III) Oxalate Species in Solution

In aqueous solutions, a variety of iron(II) and iron(III) oxalate species can exist. For iron(III), at low pH values (less than 1), the protonated mono-oxalato complex, [Fe(HC₂O₄)]²⁺, can be a significant species. As the pH increases to between 1 and 2, the deprotonated mono-oxalato complex, [Fe(C₂O₄)]⁺, and the bis-oxalato complex, [Fe(C₂O₄)₂]⁻, become more prominent. researchgate.netcdnsciencepub.com At pH values higher than 3, the tris-oxalatoferrate(III) ion, [Fe(C₂O₄)₃]³⁻, is the most stable and predominant iron(III) oxalato complex. researchgate.net In fact, due to the strong complexation affinity between Fe³⁺ and C₂O₄²⁻, uncomplexed Fe³⁺ ions are unlikely to be present in significant amounts in oxalic acid solutions. researchgate.netresearchgate.net

The existence of these various species has been established through techniques such as spectrophotometry and pH-metric titrations. cdnsciencepub.comresearchgate.net Spectrophotometric studies have shown, for instance, that the citrate (B86180) complex of iron is more stable than the oxalate complex, which in turn is more stable than the tartrate and acetate (B1210297) complexes. iu.edu

In non-aqueous solvents, the speciation can differ. For example, in a mixed ethanol-water solvent, the formation of an iron(III)-oxalato complex has been studied using pH-metric titration techniques. researchgate.net

Table 1: Identified Iron(II) and Iron(III) Oxalate Species in Solution

| Oxidation State | Species | Conditions for Predominance |

| Iron(III) | [Fe(HC₂O₄)]²⁺ | pH < 1 researchgate.netcdnsciencepub.com |

| Iron(III) | [Fe(C₂O₄)]⁺ | pH 1-2 researchgate.netcdnsciencepub.com |

| Iron(III) | [Fe(C₂O₄)₂]⁻ | pH 1-2 researchgate.net |

| Iron(III) | [Fe(C₂O₄)₃]³⁻ | pH > 3 researchgate.net |

| Iron(II) | Fe²⁺ (uncomplexed) | High acid solutions researchgate.net |

| Iron(II) | FeC₂O₄ | Sparingly soluble precipitate researchgate.netwikipedia.org |

| Iron(II) | [Fe(C₂O₄)₂]²⁻ | pH > 3 researchgate.net |

Determination of Stability Constants and Thermodynamic Parameters

The stability of iron-oxalate complexes is quantified by their stability constants (also known as formation constants). These constants provide a measure of the equilibrium position for the formation of the complex from its constituent metal ion and ligands.

For the mono-oxalato iron(III) complex, [Fe(C₂O₄)]⁺, the formation constant has been determined spectrophotometrically at different ionic strengths and temperatures. acs.org Similarly, the formation quotients for both [Fe(C₂O₄)]⁺ and the protonated species [Fe(HC₂O₄)]²⁺ have been determined at various temperatures. cdnsciencepub.com

Stepwise stability constants for iron(II)-oxalate complexes have been determined in aqueous solutions using pH-metry. rsc.org These studies allow for a comparison of the coordination properties of Fe²⁺ with other divalent transition metal ions. rsc.org

Thermodynamic calculations have been performed for the reactions involved in the synthesis of materials like LiFePO₄ using iron(II) oxalate as a precursor, providing data on the changes in standard Gibbs energy, enthalpy, and entropy over a range of temperatures. acs.org

Table 2: Selected Stability Constants and Thermodynamic Parameters for Iron-Oxalate Complexes

| Complex | Log K | ΔG (kJ/mol) | Conditions | Reference |

| [Fe(C₂O₄)₃]³⁻ | 11.90 | -68.359 | 50% ethanol-water, 300K | researchgate.net |

| [Fe(C₂O₄)₃]³⁻ | 20.22 (log Kc) | - | 25 °C, aqueous | chegg.com |

Ligand Exchange and Substitution Reactions

Kinetics of Ligand Exchange Processes

Redox Chemistry of Iron-Oxalate Complexes

The interconversion between the +2 and +3 oxidation states of iron is a central feature of the chemistry of iron-oxalate complexes. Oxalate can act as a reductant, and its presence significantly influences the redox potential of the Fe(III)/Fe(II) couple.

Mechanisms of Iron(II)/Iron(III) Interconversion

The conversion of iron(II) to iron(III) in the presence of oxalate can be achieved using an oxidizing agent like hydrogen peroxide. ukessays.comquizlet.com This process is a key step in the synthesis of potassium trisoxalatoferrate(III) from ferrous ammonium (B1175870) sulfate (B86663). ukessays.com The initial reaction of ferrous ammonium sulfate with oxalic acid precipitates iron(II) oxalate. scielo.brukessays.com Subsequent oxidation with H₂O₂ in the presence of potassium oxalate leads to the formation of the iron(III) complex. ukessays.comslideshare.net

Conversely, the reduction of iron(III) to iron(II) is also a significant process. This can be initiated by light (photoreduction). The ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻, is light-sensitive; upon absorption of a photon, an intramolecular electron transfer occurs from an oxalate ligand to the iron(III) center. wikipedia.orgwikipedia.org This results in the reduction of iron(III) to iron(II) and the oxidation of the oxalate to carbon dioxide. wikipedia.orgwikipedia.orgmikeware.co.uk This photoreduction is the basis for chemical actinometry, a method for measuring light intensity. wikipedia.org The mechanism of this photolysis has been studied using ultrafast spectroscopy, revealing that the initial electron transfer is extremely rapid, occurring on a subpicosecond timescale. escholarship.org This is followed by the dissociation of the oxidized oxalate ligand. escholarship.org

The redox cycle of iron can also be influenced by heterogeneous systems. For example, in the presence of Fe₃O₄ nanoparticles, oxalate can promote the leaching of iron ions and accelerate the homogeneous UV-Fenton reaction, which involves the generation of highly reactive hydroxyl radicals. nih.gov

Recent studies have also identified the formation of an unusual iron(I) oxidation state in aqueous solutions containing iron(III) nitrate (B79036) and oxalic acid. nih.gov It is hypothesized that the reduction from iron(III) proceeds through the release of carbon dioxide, leading to the formation of anionic iron(I)-oxalate complexes. nih.gov

Investigation of Unusual Oxidation States of Ironresearchgate.net

While the +2 and +3 oxidation states of iron are the most common and well-studied in coordination chemistry, research into iron-oxalate systems has revealed the existence of unusual oxidation states, providing new insights into the redox properties of iron. The investigation of these less common oxidation states, particularly Fe(I), has been a subject of recent scientific inquiry.

The formation of iron in the +1 oxidation state has been identified in aqueous solutions containing iron(III) nitrate and oxalic acid. nih.govbohrium.comscielo.br This discovery was made through the use of advanced analytical techniques such as infrared free liquid matrix-assisted laser desorption/ionization (IR-FL-MALDI) and ionspray mass spectrometry. nih.govbohrium.comscielo.br These studies have shown that in the presence of the oxalate dianion, which acts as a reducing agent, iron(III) can be reduced not only to the more common iron(II) state but further to the unusual iron(I) state. nih.gov

The reduction pathway is hypothesized to proceed through the release of carbon dioxide. nih.gov This process leads to the formation of a series of anionic iron-oxalate complexes with iron in different oxidation states. nih.gov The identification of these complexes has been achieved through mass spectrometry, which separates ions based on their mass-to-charge ratio.

Key Research Findings:

Recent studies have successfully identified and structurally characterized a two-coordinate iron(I)-oxalate complex, [FeI(C2O4)]−, which has been found to be stable in aqueous solution for hours. The presence of this Fe(I) complex was confirmed through both positive and negative ion mode mass spectrometry. nih.govbohrium.comscielo.br In positive-ion mode, a dominant signal corresponding to [FeI(H2O)2]+ was detected upon the addition of oxalic acid to an iron(III) nitrate solution. nih.gov In negative-ion mode, distinct signals for iron-oxalate complexes with iron in the +1, +2, and +3 oxidation states were observed.

To confirm the structure of these gas-phase anionic complexes, infrared photodissociation (IRPD) spectroscopy has been employed. nih.govbohrium.comscielo.br The vibrational spectra obtained from IRPD were compared with theoretical calculations to assign the structures of [FeIII(C2O4)2]−, [FeII(C2O4)CO2]−, and [FeI(C2O4)]−. bohrium.comnih.gov

The following tables summarize the key mass spectrometry and infrared spectroscopy data from these investigations.

Mass Spectrometry Data for Iron-Oxalate Complexes

| Iron Oxidation State | Complex Ion | Mass-to-Charge Ratio (m/z) | Reference |

| +3 | [FeIII(C2O4)2]− | 232 | |

| +2 | [FeII(C2O4)CO2]− | 188 | |

| +1 | [FeI(C2O4)]− | 144 |

Vibrational Spectroscopy Data for Anionic Iron-Oxalate Complexes

| Complex Ion | Spectral Range (cm-1) | Spectroscopic Method | Reference |

| [FeIII(C2O4)2]− | 700 - 2000 | Infrared Photodissociation (IRPD) | nih.govscielo.br |

| [FeII(C2O4)CO2]− | 700 - 2000 | Infrared Photodissociation (IRPD) | nih.govscielo.br |

| [FeI(C2O4)]− | 700 - 2000 | Infrared Photodissociation (IRPD) | nih.govscielo.br |

The existence of the Fe(I)-oxalate complex is significant as it demonstrates that unusual oxidation states of iron can be stabilized in solution by common organic ligands. This finding opens up new possibilities for the role of iron-oxalate complexes in various chemical and biological processes, including catalysis and atmospheric chemistry, where both iron and oxalates are present. nih.govscielo.br

While the focus of recent research has been on the novel Fe(I) state, it is important to note that techniques like Mössbauer spectroscopy have been extensively used to characterize the more common Fe(II) and Fe(III) oxalates, providing a baseline for identifying and understanding these more unusual oxidation states.

Solid State Chemistry and Materials Science Applications

Thermal Decomposition Pathways and Products

The thermal decomposition of ammonium (B1175870) iron(III) oxalate (B1200264) is a critical process for the synthesis of iron-based materials. Studies employing thermogravimetry (TG) and differential thermal analysis (DTA) have elucidated the pathways of its decomposition. The trihydrate form of ammonium iron(III) oxalate, (NH₄)₃[Fe(C₂O₄)₃]·3H₂O, undergoes a complete decomposition at approximately 275°C, yielding iron(III) oxide (Fe₂O₃) as the final solid product. sigmaaldrich.com

The decomposition process occurs in distinct stages. Initially, the three water molecules of hydration are evolved, typically indicated by an endothermic peak in DTA analysis around 110°C. rsc.org This is followed by the more complex decomposition of the anhydrous salt. In an air atmosphere, this subsequent breakdown is an exothermic process involving overlapping peaks, which corresponds to the breakdown of the oxalate and ammonium ions. rsc.org In an inert atmosphere, such as nitrogen, the process involves the release of ammonia (B1221849) (NH₃), carbon dioxide (CO₂), and carbon monoxide (CO). scielo.br The stoichiometry of the reaction and the intermediate products can be influenced by the heating rate and the composition of the atmosphere. rsc.org

| Compound | Decomposition Temperature | Primary Solid Product | Atmosphere |

| (NH₄)₃[Fe(C₂O₄)₃]·3H₂O | Completes at ~275°C | Fe₂O₃ | Air |

| (NH₄)₃[Fe(C₂O₄)₃]·3H₂O | Dehydration at ~110°C | Anhydrous salt | Air |

| (NH₄)₃[Fe(C₂O₄)₃]·3H₂O | Final residue at 900°C | Fe₂O₃ | Air |

This table summarizes key thermal decomposition data for ammonium iron(III) oxalate based on available research.

Ammonium iron oxalate is widely recognized as an effective precursor for the synthesis of iron oxide materials, particularly nanoparticles. wikipedia.org The thermal decomposition of oxalate compounds is a well-established method for producing metal oxides in nanoparticle form due to the controlled release of gaseous byproducts, which can lead to high-purity, crystalline materials at relatively low temperatures. researchgate.net

The process allows for the production of various phases of iron oxide, including magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), depending on the decomposition conditions such as temperature and atmosphere. sigmaaldrich.comresearchgate.net For instance, the decomposition of ferrous oxalate, a related compound, can be tailored to produce specific polymorphs and morphologies of magnetite nanoparticles. researchgate.net The morphology of the initial oxalate crystals can even be preserved during thermal decomposition, enabling the synthesis of materials with specific shapes, such as high-aspect-ratio fibrous metal oxides. researchgate.netnih.gov These synthesized iron oxide nanoparticles have a wide range of potential applications, including in catalysis, gas sensing, and as magnetic materials for data storage and biomedical uses. researchgate.netnih.gov

Magnetic Properties of Ammonium Iron Oxalate Coordination Polymers

Coordination polymers incorporating ammonium or substituted ammonium cations with iron and oxalate ligands exhibit a rich variety of magnetic phenomena. The structure of these materials, which can range from one-dimensional (1D) chains to three-dimensional (3D) networks, is heavily influenced by the nature of the cation, which in turn dictates the magnetic behavior. nih.govnih.gov

The magnetic interactions in ammonium iron oxalate-based coordination polymers are typically mediated by the oxalate bridge between iron centers. In many cases, these interactions are antiferromagnetic, meaning the magnetic moments of adjacent iron ions align in an antiparallel fashion. acs.orgrsc.org This is observed in one-dimensional chain compounds of the formula {X₂[Fe₂(ox)₂Cl₄]·pH₂O}n, where X is a bulky alkylammonium cation. nih.gov

However, in three-dimensional networks, a phenomenon known as weak ferromagnetism can arise. nih.gov This occurs when the antiferromagnetic alignment of spins is not perfectly antiparallel, resulting in a net magnetic moment. This behavior is also described as spin canting. nih.govnih.gov In some mixed-metal systems, such as A[M(II)Fe(III)(C₂O₄)₃], where M(II) can be Fe or Mn, ferrimagnetic ordering is observed. acs.org Ferrimagnetism results from the antiparallel alignment of unequal magnetic moments, leading to a spontaneous magnetization. libretexts.org The critical temperature (Tc), below which this magnetic ordering occurs, is sensitive to the specific composition and structure of the material. nih.govacs.org

Spin canting is a crucial phenomenon observed in many ammonium iron oxalate-based magnetic materials. It refers to the slight tilting of antiferromagnetically coupled spins, which breaks the perfect antiparallel alignment and results in a weak net ferromagnetic moment. nih.gov This effect is often attributed to the Dzyaloshinskii-Moriya interaction (DMI), an anisotropic exchange interaction that can arise in crystal structures lacking inversion symmetry between magnetic ions. rsc.orgnih.gov